Decylmagnesium bromide

Description

Properties

IUPAC Name |

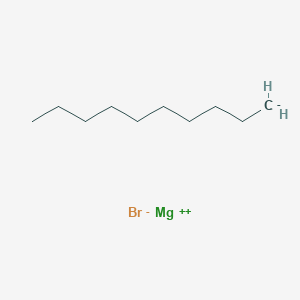

magnesium;decane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTPEXDGZPTZSH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399079 | |

| Record name | Decylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17049-50-2 | |

| Record name | Decylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17049-50-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Decylmagnesium Bromide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decylmagnesium bromide (C₁₀H₂₁BrMg) is a long-chain alkyl Grignard reagent of significant interest in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility lies in its ability to introduce a ten-carbon lipophilic moiety, thereby modifying the physicochemical properties of target molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the development of bioactive compounds. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its reactivity and relevant signaling pathways in the context of drug development.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophilic agents widely employed for the formation of carbon-carbon bonds.[1] this compound, a member of this class, is prepared from 1-bromodecane (B1670165) and serves as a valuable tool for introducing a decyl group into various molecular scaffolds. The incorporation of this long alkyl chain can significantly enhance the lipophilicity of a molecule, a critical factor in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Increased lipophilicity can lead to improved membrane permeability, enhanced oral bioavailability, and stronger binding interactions with hydrophobic pockets of target proteins. This guide will delve into the technical aspects of this compound, providing researchers with the foundational knowledge required for its effective utilization in their synthetic endeavors.

Properties of this compound and Starting Material

This compound is typically prepared and used as a solution, most commonly in diethyl ether or tetrahydrofuran (B95107) (THF). Key physical and chemical properties of the reagent and its precursor, 1-bromodecane, are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₁BrMg | [2][3][4] |

| Molecular Weight | 245.48 g/mol | [2][3][4] |

| Appearance | Typically a colorless to grayish, cloudy solution | |

| Solubility | Soluble in ethereal solvents (diethyl ether, THF) | |

| Density (of 1.0M solution in diethyl ether) | 0.846 g/mL at 25 °C | [2][3] |

| Reactivity | Highly reactive with water, protic solvents, and electrophiles |

Table 2: Physical and Chemical Properties of 1-Bromodecane

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₁Br | [5][6] |

| Molecular Weight | 221.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | [7] |

| Density | 1.066 g/mL at 25 °C | [5] |

| Melting Point | -30 °C | [8] |

| Boiling Point | 238 °C | [5] |

| Refractive Index (n20/D) | 1.456 | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [7] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a classic Grignard reaction that requires strictly anhydrous conditions to prevent quenching of the highly reactive organometallic species.

Materials and Reagents

-

Magnesium turnings

-

1-Bromodecane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Standard glassware for anhydrous reactions (three-neck round-bottom flask, reflux condenser, dropping funnel)

-

Inert gas supply (Nitrogen or Argon)

Synthesis Workflow

Step-by-Step Procedure

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to an inert gas line, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a small crystal of iodine. The disappearance of the purple iodine vapor upon gentle warming indicates activation of the magnesium surface.

-

Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of 1-bromodecane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the 1-bromodecane solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the formation of a cloudy, grayish solution. Gentle warming with a heat gun may be necessary to start the reaction.

-

Addition: Once the reaction has initiated, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent overheating.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted.

-

Use: The resulting this compound solution is now ready for use in subsequent reactions. It is best used immediately.

Characterization: Titration of this compound

To ensure accurate stoichiometry in subsequent reactions, it is crucial to determine the exact concentration of the prepared Grignard reagent. A common method is titration with a standard solution of iodine.

Titration Protocol

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve a known mass of iodine in anhydrous THF.

-

Titration: Slowly add the prepared this compound solution to the iodine solution with vigorous stirring.

-

Endpoint: The endpoint is reached when the characteristic brown color of the iodine disappears, and the solution becomes colorless or slightly yellow.

-

Calculation: The molarity of the Grignard reagent can be calculated based on the stoichiometry of the reaction (1 mole of I₂ reacts with 1 mole of RMgBr) and the volume of the Grignard solution required to reach the endpoint.

Reactivity and Applications in Drug Development

This compound is a potent nucleophile and a strong base. It readily reacts with a wide range of electrophiles, including:

-

Aldehydes and Ketones: to form secondary and tertiary alcohols, respectively.

-

Esters: to yield tertiary alcohols after double addition.

-

Epoxides: to open the ring and form a new carbon-carbon bond.

-

Carbon Dioxide: to produce a carboxylic acid upon acidic workup.

A significant application of this compound in drug development is the modification of bioactive molecules to enhance their lipophilicity. A notable example is in the synthesis of tamoxifen (B1202) analogues as Selective Estrogen Receptor Downregulators (SERDs).[9] Tamoxifen is a well-known drug used in the treatment of estrogen receptor-positive (ER+) breast cancer.[10] By attaching a long alkyl chain, such as a decyl group, to the tamoxifen scaffold, researchers have developed derivatives with enhanced ability to induce the degradation of the estrogen receptor, offering a potential strategy to overcome tamoxifen resistance.[9]

Tamoxifen Signaling Pathway and the Role of SERDs

The following diagram illustrates the estrogen receptor signaling pathway and how tamoxifen and SERDs modulate it.

As depicted, estrogen binds to the estrogen receptor, which then translocates to the nucleus, binds to estrogen response elements on DNA, and activates gene transcription leading to cell proliferation.[2] Tamoxifen competitively binds to the estrogen receptor, preventing estrogen from binding and thereby blocking this signaling pathway.[9] However, resistance can develop. SERDs, such as tamoxifen derivatives with long alkyl chains, not only block the receptor but also induce its degradation via the proteasome pathway, offering a more complete shutdown of estrogen signaling.[10][11] The decyl group enhances the lipophilicity of the SERD, which can improve its interaction with the hydrophobic regions of the estrogen receptor and facilitate its degradation.[9]

Conclusion

This compound is a versatile and valuable Grignard reagent with significant applications in organic synthesis, particularly for the lipophilic modification of bioactive molecules in drug discovery. Its synthesis, while requiring careful attention to anhydrous conditions, is straightforward. The ability to introduce a ten-carbon alkyl chain provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates to improve their therapeutic potential. The development of tamoxifen-based SERDs serves as a compelling example of how the strategic use of long-chain Grignard reagents like this compound can contribute to the advancement of new therapeutic strategies. This guide provides the essential technical information for researchers to confidently incorporate this compound into their synthetic and drug development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tamoxifen synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Bromodecane | 112-29-8 [chemicalbook.com]

- 6. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 112-29-8: 1-Bromodecane | CymitQuimica [cymitquimica.com]

- 8. 1-bromodecane [stenutz.eu]

- 9. researchgate.net [researchgate.net]

- 10. Recent progress in selective estrogen receptor downregulators (SERDs) for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Decylmagnesium Bromide (CAS: 17049-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decylmagnesium bromide (CAS No. 17049-50-2), a Grignard reagent, is a potent nucleophilic agent widely employed in organic synthesis for the formation of carbon-carbon bonds. Its utility lies in the introduction of a ten-carbon alkyl chain, a modification of significant interest in drug development for modulating lipophilicity and pharmacokinetic profiles of target molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and common reactions, and critical safety information for its handling.

Chemical and Physical Properties

This compound is an organomagnesium compound that is highly reactive and sensitive to moisture and air. It is typically supplied as a solution in an ethereal solvent, most commonly diethyl ether.

| Property | Value | Reference(s) |

| CAS Number | 17049-50-2 | [1][2] |

| Molecular Formula | C₁₀H₂₁BrMg | [1][2] |

| Molecular Weight | 245.48 g/mol | [1][2] |

| Appearance | Typically a colorless to grayish-brown solution | [1] |

| Density | 0.846 g/mL at 25 °C (for 1.0 M solution in diethyl ether) | [1] |

| Solubility | Soluble in aprotic ethereal solvents (e.g., diethyl ether, tetrahydrofuran) | [1] |

| Stability | Stable under anhydrous and anaerobic conditions. Reacts violently with water and protic solvents. | [1] |

Synthesis of this compound

The synthesis of this compound follows the classical procedure for Grignard reagent formation, involving the reaction of an alkyl halide with magnesium metal in an anhydrous ethereal solvent.

General Reaction Scheme

Detailed Experimental Protocol

This protocol is adapted from procedures for similar long-chain Grignard reagents.

Materials:

-

Magnesium turnings

-

1-Bromodecane

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas to exclude atmospheric moisture. The setup consists of a three-neck flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube or connected to an inert gas line, and a pressure-equalizing dropping funnel.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to 1-bromodecane) into the reaction flask. Add a single crystal of iodine. The disappearance of the purple iodine color upon gentle warming is an indication of magnesium activation.

-

Initiation of Reaction: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Prepare a solution of 1-bromodecane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the solution turns cloudy and bubbling is observed. Gentle warming may be required to start the reaction.

-

Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and the rate of addition should be controlled to prevent overheating.

-

Completion and Use: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle warming for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grayish solution is the this compound reagent and should be used immediately in subsequent reactions.

| Parameter | Condition |

| Initiation Temperature | Room temperature to gentle warming |

| Reaction Temperature | Gentle reflux (approx. 35°C for diethyl ether) |

| Reaction Time | 1 - 3 hours |

| Expected Yield | 80 - 95% |

Applications in Organic Synthesis

This compound is a versatile reagent for forming new carbon-carbon bonds. It reacts with a wide range of electrophiles.

General Reaction Workflow with Electrophiles

Reaction with Aldehydes to form Secondary Alcohols

Protocol:

-

Cool the prepared this compound solution to 0 °C in an ice bath.

-

Slowly add a solution of the aldehyde (e.g., acetaldehyde, benzaldehyde) in anhydrous diethyl ether to the Grignard reagent with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography or distillation.

Reaction with Ketones to form Tertiary Alcohols

The protocol is similar to the reaction with aldehydes, using a ketone as the electrophile. This reaction is a reliable method for synthesizing tertiary alcohols with a decyl group.

Reaction with Esters to form Tertiary Alcohols

Grignard reagents react with esters to produce tertiary alcohols where two identical alkyl groups from the Grignard reagent are added to the carbonyl carbon.

Protocol:

-

Slowly add a solution of the ester in anhydrous diethyl ether to the this compound solution at 0 °C.

-

After the initial addition, the reaction mixture is typically refluxed to ensure the second addition occurs.

-

The work-up and purification procedures are similar to those for the reaction with aldehydes and ketones.

Reaction with Carbon Dioxide to form Carboxylic Acids

Protocol:

-

Pour the this compound solution over crushed dry ice (solid CO₂) under an inert atmosphere.

-

Allow the mixture to warm to room temperature as the CO₂ sublimes.

-

Work-up: Add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate salt.

-

Extract the carboxylic acid with an organic solvent, wash with water, dry, and purify.

Cross-Coupling Reactions

This compound can participate in cross-coupling reactions, such as the Kumada coupling, to form carbon-carbon bonds with aryl or vinyl halides.[1] These reactions are typically catalyzed by nickel or palladium complexes.[1] Iron-catalyzed cross-coupling reactions have also been developed as a more cost-effective and environmentally friendly alternative.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard | Precaution |

| Flammability | Highly flammable. Keep away from heat, sparks, and open flames.[1] |

| Reactivity with Water | Reacts violently with water, releasing flammable gases. All reactions must be conducted under strictly anhydrous conditions.[1] |

| Corrosivity | Causes severe skin burns and eye damage.[1] |

| Health Hazards | Harmful if swallowed or in contact with skin. Vapors may cause drowsiness and dizziness.[1] |

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat

-

Chemical-resistant gloves

-

Safety goggles and face shield

Handling:

-

Always handle in a well-ventilated fume hood.

-

Work under an inert atmosphere (nitrogen or argon).

-

Use dry, clean glassware.

Storage:

-

Store in a tightly sealed container under an inert atmosphere.

-

Keep in a cool, dry, and well-ventilated area away from sources of ignition and water.

Conclusion

This compound is a valuable Grignard reagent for the introduction of a decyl group in organic synthesis. Its utility in creating long-chain alcohols, carboxylic acids, and in cross-coupling reactions makes it a relevant tool for researchers in various fields, including the development of new pharmaceutical agents. Proper handling and adherence to strict anhydrous and anaerobic techniques are paramount for its safe and effective use.

References

Decylmagnesium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Characteristics of Decylmagnesium Bromide Grignard Reagent

This compound, a Grignard reagent with the chemical formula CH₃(CH₂)₉MgBr, is a potent nucleophilic agent widely employed in organic synthesis. Its utility is particularly notable in the formation of carbon-carbon bonds, enabling the introduction of a ten-carbon alkyl chain into a variety of molecular scaffolds. This modification is of significant interest in drug development, where the strategic alteration of lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide provides a detailed overview of the core characteristics, synthesis, reactivity, and safe handling of this compound for researchers, scientists, and professionals in the field of drug development.

Core Characteristics and Physical Properties

This compound is typically handled as a solution in an ethereal solvent, most commonly diethyl ether, due to its high reactivity and sensitivity to moisture and air.[1] The carbon-magnesium bond is highly polarized, rendering the decyl group strongly nucleophilic and basic.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₁BrMg | [3][4] |

| Molecular Weight | 245.48 g/mol | [3][4] |

| Appearance | Typically a colorless to grayish solution in diethyl ether. | [5] |

| Concentration | Commonly available as a 1.0 M solution in diethyl ether. | [3][6][7] |

| Density (of 1.0 M solution in diethyl ether) | 0.846 g/mL at 25 °C | [7] |

| Flash Point (of 1.0 M solution in diethyl ether) | -40 °C (-40 °F) - closed cup | [3][7] |

| Solubility | Soluble in ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). | [8][9] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound involves the reaction of 1-bromodecane (B1670165) with magnesium metal in an anhydrous ether solvent. The reaction is exothermic and requires careful control of conditions to ensure a high yield and to prevent side reactions. The following protocol is a general guideline and can be adapted based on the scale of the reaction and available laboratory equipment.

Materials:

-

Magnesium turnings

-

1-Bromodecane

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or water bath

Procedure:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas to exclude atmospheric moisture. The three-neck flask is equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a pressure-equalizing dropping funnel.

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents relative to 1-bromodecane) into the reaction flask. Add a single crystal of iodine. The disappearance of the brown color of iodine upon gentle warming is an indication of magnesium activation.

-

Initiation of Reaction: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. Prepare a solution of 1-bromodecane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the 1-bromodecane solution to the magnesium suspension. The reaction may need to be initiated by gentle warming with a heat gun or water bath. The onset of the reaction is indicated by the disappearance of the iodine color, the formation of a cloudy, grayish solution, and spontaneous refluxing of the ether.[5]

-

Addition of 1-Bromodecane: Once the reaction has initiated, add the remaining 1-bromodecane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent the reaction from becoming too vigorous.[1]

-

Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted.[5] The resulting grayish solution is the this compound reagent.

Expected Yield: 80-95%, depending on the purity of reagents and the stringency of anhydrous conditions.[5]

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent for forming carbon-carbon bonds through its reaction with a wide range of electrophiles.

Reaction with Carbonyl Compounds (Aldehydes and Ketones)

Grignard reagents readily add to the carbonyl group of aldehydes and ketones. The nucleophilic decyl group attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield an alcohol.[10][11]

-

Reaction with formaldehyde yields a primary alcohol (1-undecanol).

-

Reaction with other aldehydes yields secondary alcohols.

-

Reaction with ketones yields tertiary alcohols.

General Experimental Protocol for Reaction with a Ketone:

-

The freshly prepared this compound solution is cooled in an ice bath.

-

A solution of the ketone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

-

The reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.[12]

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, which can be further purified by chromatography or distillation.

Reaction with Esters

The reaction of this compound with esters proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate, which then collapses to form a ketone and a magnesium alkoxide salt. The resulting ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.[13]

Table 2: Summary of Reactions of this compound

| Electrophile | Initial Product | Final Product (after workup) | Product Class |

| Formaldehyde | Decylmethoxymagnesium bromide | 1-Undecanol | Primary Alcohol |

| Aldehyde (R'CHO) | 1-Decylalkoxymagnesium bromide | 1-Decyl-1-alkanol | Secondary Alcohol |

| Ketone (R'COR'') | 1,1-Disubstituted-1-decyloxymagnesium bromide | 1,1-Disubstituted-1-undecanol | Tertiary Alcohol |

| Ester (R'COOR'') | Ketone (Decyl R' ketone) | 1,1-Didecyl-1-alkanol | Tertiary Alcohol |

| Carbon Dioxide | Decylcarboxylate magnesium bromide | Undecanoic acid | Carboxylic Acid |

| Epoxide | 3-Decyl-1-alkoxymagnesium bromide | 1-Decyl-2-alkanol | Alcohol |

Role in Drug Development: Modulating Lipophilicity

The introduction of a long alkyl chain, such as the decyl group, significantly increases the lipophilicity of a molecule.[5] This modification is a key strategy in drug design to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

Increased lipophilicity can lead to:

-

Enhanced membrane permeability: Facilitating passage through biological membranes, which can improve oral bioavailability.[5]

-

Improved binding to hydrophobic pockets: Increasing the affinity and potency of a drug for its target protein.[5]

-

Alteration of metabolic pathways: A more lipophilic molecule may be metabolized differently, potentially leading to a longer half-life.[5]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

Table 3: Hazard and Safety Information for this compound (1.0 M in diethyl ether)

| Hazard Category | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Physical Hazards | 🔥 | H225: Highly flammable liquid and vapor.H250: Catches fire spontaneously if exposed to air.H261: In contact with water releases flammable gas. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P231 + P232: Handle and store contents under inert gas. Protect from moisture. |

| Health Hazards | corrosive, ☠️ | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H336: May cause drowsiness or dizziness. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Precautions:

-

Work in a well-ventilated fume hood.[14]

-

Use anhydrous solvents and reagents.[1]

-

Handle under an inert atmosphere (nitrogen or argon).[14]

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[14]

-

Keep away from water and sources of ignition.[3]

-

Quench any excess Grignard reagent carefully with a proton source (e.g., isopropanol) before disposal.

References

- 1. bohr.winthrop.edu [bohr.winthrop.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound 1.0M diethyl ether 17049-50-2 [sigmaaldrich.com]

- 4. デシルマグネシウムブロミド 溶液 1.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. デシルマグネシウムブロミド 溶液 1.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 1.0M diethyl ether 17049-50-2 [sigmaaldrich.com]

- 8. leah4sci.com [leah4sci.com]

- 9. byjus.com [byjus.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. www1.udel.edu [www1.udel.edu]

- 14. d.web.umkc.edu [d.web.umkc.edu]

Decylmagnesium bromide molecular weight and formula

Decylmagnesium bromide is a Grignard reagent, an organometallic compound of significant utility in organic synthesis. This document provides core information regarding its molecular formula and weight, essential for researchers, scientists, and professionals in drug development.

Molecular Properties

The fundamental quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations in chemical reactions and for analytical characterization.

| Property | Value |

| Molecular Formula | C₁₀H₂₁BrMg[1] |

| Linear Formula | CH₃(CH₂)₉MgBr[2][3] |

| Molecular Weight | 245.48 g/mol [1][2][3] |

Structural Representation

The structure of this compound consists of a ten-carbon decyl group covalently bonded to a magnesium atom, which is in turn ionically bonded to a bromine atom. This relationship is visualized in the diagram below.

References

An In-Depth Technical Guide to the Chemical Structure and Bonding of Decylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decylmagnesium bromide, a Grignard reagent with the chemical formula CH₃(CH₂)₉MgBr, is a potent nucleophilic agent utilized in organic synthesis for the formation of carbon-carbon bonds. The introduction of the ten-carbon alkyl chain via this reagent can significantly influence the lipophilicity and, consequently, the pharmacokinetic properties of target molecules, a feature of particular interest in drug development. This guide provides a comprehensive examination of the chemical structure and bonding of this compound, including quantitative data on its molecular geometry and spectroscopic characteristics. Detailed experimental protocols for its synthesis are also presented, alongside visualizations of the synthetic workflow and the critical Schlenk equilibrium that governs its solution-state behavior.

Chemical Structure and Bonding

This compound is an organometallic compound characterized by a polar covalent bond between a carbon atom of the decyl group and a magnesium atom. This C-Mg bond is the source of the compound's nucleophilic character. The magnesium atom is also ionically bonded to a bromine atom. In ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by two solvent molecules, resulting in a tetrahedral geometry. This coordination is crucial for the stability and reactivity of the Grignard reagent in solution.

The bonding in this compound can be described as a hybrid of covalent and ionic character. The significant difference in electronegativity between carbon (2.55) and magnesium (1.31) leads to a highly polarized C-Mg bond, with a partial negative charge on the carbon atom and a partial positive charge on the magnesium atom. This polarization effectively renders the decyl group as a carbanion, making it a strong nucleophile and a strong base.

Molecular Geometry

| Parameter | Typical Value (for analogous long-chain alkylmagnesium bromides) |

| C-Mg Bond Length (Å) | ~2.1 - 2.2 |

| Mg-Br Bond Length (Å) | ~2.4 - 2.5 |

| C-Mg-Br Bond Angle (°) | ~115 - 125 |

| O-Mg-O Bond Angle (°) | ~90 - 100 |

| C-Mg-O Bond Angle (°) | ~100 - 110 |

| Br-Mg-O Bond Angle (°) | ~100 - 110 |

Note: These values are based on computational models of similar alkylmagnesium bromide-ether complexes and may vary depending on the specific theoretical model and the crystalline state.

The Schlenk Equilibrium

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide. For this compound, the equilibrium can be represented as follows:

2 CH₃(CH₂)₉MgBr ⇌ (CH₃(CH₂)₉)₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature. In diethyl ether, the equilibrium generally favors the alkylmagnesium halide, while in more strongly coordinating solvents like THF, the formation of the dialkylmagnesium and magnesium dihalide species can be more significant.

Caption: The Schlenk equilibrium for this compound in solution.

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of 1-bromodecane (B1670165) with magnesium metal in an anhydrous ethereal solvent. The following protocol is adapted from established procedures for the synthesis of long-chain alkyl Grignard reagents.[1]

Synthesis of this compound

Materials:

-

1-Bromodecane (1.0 equivalent)

-

Magnesium turnings (1.2 equivalents)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (a small crystal for activation)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas. The three-necked flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a pressure-equalizing dropping funnel.

-

Magnesium Activation: The magnesium turnings are placed in the reaction flask. A small crystal of iodine is added. The flask is gently warmed with a heat gun under a flow of inert gas until the iodine sublimes and coats the surface of the magnesium, appearing as a brownish-purple vapor that then dissipates. This process activates the magnesium surface.

-

Initiation: A small amount of anhydrous ether is added to the flask to cover the magnesium turnings. A solution of 1-bromodecane in anhydrous ether is prepared in the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated, which may require gentle warming. The start of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.

-

Addition: Once the reaction has initiated, the remainder of the 1-bromodecane solution is added dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent the reaction from becoming too vigorous.

-

Completion: After the addition is complete, the reaction mixture is stirred and may be gently heated to reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. The resulting grayish solution is the this compound reagent.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the formation and purity of Grignard reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Typical Chemical Shift (δ) Range (ppm) |

| ¹H (α-CH₂) | -0.5 to 0.5 |

| ¹³C (α-C) | 5 to 15 |

Note: These are approximate ranges for alkyl Grignard reagents and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

The most characteristic vibrational mode for a Grignard reagent in the IR spectrum is the C-Mg stretching frequency.[2] However, this absorption is often weak and can be difficult to observe in routine spectra. It typically appears in the far-infrared region. Other absorptions corresponding to the alkyl chain (C-H stretching and bending modes) will be present and are generally more intense.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-Mg Stretch | 400 - 600 |

| C-H Stretch | 2850 - 2960 |

| CH₂ Bend | ~1465 |

| CH₃ Bend | ~1375 |

Applications in Drug Development

The introduction of a long alkyl chain, such as the decyl group, can significantly alter the physicochemical properties of a molecule.[1] In drug development, increasing the lipophilicity of a compound can enhance its ability to cross cell membranes, potentially improving its oral bioavailability and distribution within the body. This compound serves as a valuable tool for medicinal chemists to systematically modify lead compounds and study the impact of lipophilicity on biological activity and pharmacokinetic profiles.

Safety Considerations

This compound is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents. It is also corrosive and can cause severe skin burns and eye damage. All manipulations should be carried out under a dry, inert atmosphere by trained personnel using appropriate personal protective equipment.

References

Navigating the Solubility of Decylmagnesium Bromide: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of decylmagnesium bromide in common organic solvents. Due to a scarcity of published quantitative data, this document focuses on the foundational principles governing the solubility of Grignard reagents, presents known concentration data, and offers detailed experimental protocols for researchers to determine solubility in their own laboratory settings. This information is critical for professionals in organic synthesis and drug development, where the precise control of reagent concentration is paramount for reaction efficiency, yield, and reproducibility.

Understanding this compound and its Solution Behavior

This compound (C₁₀H₂₁MgBr) is an organometallic compound, specifically a Grignard reagent, valued for its ability to act as a potent nucleophile and a strong base. It is a key intermediate for introducing a ten-carbon alkyl chain into molecules, a common strategy in the synthesis of pharmaceuticals and other complex organic targets.

The behavior of Grignard reagents in solution is more complex than the simple formula RMgX suggests. In ethereal solvents, these reagents exist in a dynamic equilibrium known as the Schlenk Equilibrium . This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). All species in the solution are coordinated by solvent molecules, which are crucial for their stability and solubility.

Decylmagnesium Bromide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylmagnesium bromide (C₁₀H₂₁MgBr) is a long-chain alkyl Grignard reagent of significant interest in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its utility in forming carbon-carbon bonds for the construction of complex molecules is well-established. However, like all Grignard reagents, its reactivity is coupled with inherent instability, necessitating careful handling and storage to ensure reagent quality, reaction reproducibility, and operational safety. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound, drawing upon data from analogous compounds and established principles of organometallic chemistry.

Factors Influencing the Stability of this compound

The stability of this compound is primarily influenced by its sensitivity to atmospheric components and thermal stress. Grignard reagents are notoriously reactive towards protic sources and oxygen.[1]

-

Moisture: Exposure to water leads to rapid protonolysis, converting the Grignard reagent into the corresponding alkane (decane) and magnesium hydroxybromide. This reaction is vigorous and exothermic.

-

Oxygen: this compound reacts with oxygen in a process that can lead to the formation of decyl-peroxymagnesium bromide and subsequently, upon hydrolysis, decyl alcohol and other oxidation byproducts. This degradation pathway not only consumes the active reagent but can also introduce impurities into the reaction mixture.

-

Temperature: Elevated temperatures can accelerate decomposition pathways. While many Grignard reagents are stable at ambient temperatures for limited periods, long-term storage at elevated temperatures is detrimental.[1] For long-chain alkyl Grignard reagents, thermal decomposition can occur, though they are generally more stable than some of their more sterically hindered or electronically activated counterparts.

-

Solvent: this compound is typically supplied as a solution in an ethereal solvent, most commonly diethyl ether or tetrahydrofuran (B95107) (THF). These solvents are not merely inert carriers; they play a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center. This solvation is essential for maintaining the reagent in a soluble and reactive state. However, the choice of ether can also influence stability, with THF being a better solvating agent but also more prone to peroxide formation.

Quantitative Stability Data

Commercial suppliers of this compound solutions typically recommend a shelf life of approximately one year when stored under the recommended conditions. The concentration of active Grignard reagent should be periodically verified, especially if the container has been opened.

Table 1: General Stability Information for Alkylmagnesium Bromides

| Parameter | Value/Observation | Source(s) |

| Primary Degradants | Alkanes, Alcohols, Peroxides | [1][2] |

| Sensitivity | Highly sensitive to moisture and oxygen | [1] |

| Typical Shelf Life | ~12 months under optimal conditions | General supplier information |

| Thermal Stability | Generally stable at room temperature for short periods; decomposition accelerates with increased temperature. | [1] |

Recommended Storage and Handling Conditions

To maximize the shelf life and preserve the reactivity of this compound, stringent storage and handling protocols must be followed. These recommendations are based on safety data sheets and general best practices for handling pyrophoric and air-sensitive reagents.

Table 2: Recommended Storage and Handling of this compound

| Condition | Recommendation | Rationale | Source(s) |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | Prevents reaction with atmospheric oxygen and moisture. | |

| Temperature | Store in a cool, dry place. Refrigeration is often recommended for long-term storage. | Reduces the rate of thermal decomposition and solvent evaporation. | |

| Container | Keep in the original, tightly sealed container. | Prevents contamination and exposure to air. | |

| Light Exposure | Protect from light. | Light can potentially promote radical decomposition pathways. | |

| Ignition Sources | Keep away from heat, sparks, and open flames. | This compound and its ether solvent are highly flammable. | |

| Handling | All transfers should be performed using air-free techniques (e.g., syringe, cannula) under an inert atmosphere. | Minimizes exposure to air and moisture. | General laboratory practice |

Experimental Protocols for Stability Assessment

Regularly assessing the concentration of this compound is crucial for ensuring successful and reproducible synthetic outcomes. Several titration methods are commonly employed for this purpose. For a comprehensive stability study, the concentration would be monitored over time under various storage conditions (e.g., temperature, headspace atmosphere).

Protocol for Determining the Concentration of this compound by Titration

This protocol describes a common method for determining the molarity of a Grignard reagent solution.

Method 1: Titration with Iodine

This method, based on the work of Knochel, is a reliable way to determine the concentration of active Grignard reagent.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous lithium chloride (LiCl)

-

Iodine (I₂)

-

This compound solution (in diethyl ether)

-

Dry glassware (flame-dried or oven-dried)

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Prepare a 0.5 M solution of LiCl in anhydrous THF.

-

In a flame-dried, nitrogen-flushed vial equipped with a magnetic stir bar, accurately weigh approximately 100 mg of iodine.

-

Dissolve the iodine in 1.0 mL of the 0.5 M LiCl/THF solution. The solution will be dark brown.

-

Cool the iodine solution to 0 °C in an ice bath.

-

Slowly add the this compound solution dropwise via a syringe to the stirred iodine solution.

-

The endpoint is reached when the dark brown color of the iodine disappears, and the solution becomes colorless or light yellow.

-

Record the volume of the this compound solution added.

-

Calculate the molarity of the Grignard reagent using the stoichiometry of the reaction (2 RMgX + I₂ → 2 R-I + MgX₂ + MgI₂).

Thermal Stability Assessment

For a more in-depth analysis of thermal stability, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed. These methods are particularly important for process safety and scale-up considerations.

Method 2: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs due to solvent evaporation and decomposition of the Grignard reagent.

Procedure:

-

A small, accurately weighed sample of the this compound solution is placed in the TGA instrument's sample pan.

-

The sample is heated at a controlled rate (e.g., 5-10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon).

-

The mass of the sample is monitored as a function of temperature.

-

The resulting TGA curve will show distinct mass loss steps corresponding to the boiling of the diethyl ether solvent and the subsequent decomposition of the this compound.

Method 3: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Procedure:

-

A small, accurately weighed sample of the this compound solution is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument and heated at a constant rate (e.g., 2-5 °C/min) under an inert atmosphere.

-

The difference in heat flow required to raise the temperature of the sample and reference is measured.

-

An exothermic event, appearing as a peak on the DSC thermogram, indicates the decomposition of the Grignard reagent. The onset temperature of this peak is a measure of the thermal stability, and the area under the peak corresponds to the enthalpy of decomposition.

Visualization of Workflows

Logical Workflow for Safe Handling and Transfer

Experimental Workflow for Stability Testing

Conclusion

This compound is a valuable but sensitive organometallic reagent. Its stability is critically dependent on the strict exclusion of air and moisture and storage at cool temperatures. While specific decomposition kinetic data for this compound is scarce, a thorough understanding of the factors influencing its stability, coupled with rigorous handling and storage protocols, can ensure its effective use in research and development. Regular determination of the reagent's concentration is a prudent practice to guarantee the reliability of synthetic procedures. The experimental protocols and workflows provided in this guide offer a framework for the safe and effective management of this compound in a laboratory setting.

References

Decylmagnesium Bromide: A Technical Overview of its Physical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the physical properties of decylmagnesium bromide, a crucial Grignard reagent in organic synthesis. The document details available data on its density and melting point, outlines a general experimental protocol for its preparation, and presents a visual workflow of the synthesis process. This information is intended to support professionals in research, scientific investigation, and drug development in the effective and safe handling of this compound.

Core Physical Properties

This compound is typically supplied and handled as a solution in an ethereal solvent, most commonly diethyl ether. This is due to the inherent instability of Grignard reagents in their pure, solid form.[1] The physical properties, therefore, generally refer to the solution.

Data Summary: Physical Properties of this compound Solution

| Property | Value | Conditions |

| Density | 0.846 g/mL | 1.0 M solution in diethyl ether at 25 °C[2][3] |

| Melting Point | Not available | Typically not isolated as a solid[1] |

| Appearance | Colorless liquid | [2] |

| Molecular Formula | C₁₀H₂₁BrMg | [2][4] |

| Molecular Weight | 245.48 g/mol | [3][4] |

Experimental Protocol: Synthesis of this compound

The following is a generalized, detailed methodology for the laboratory-scale preparation of this compound from 1-bromodecane (B1670165). The synthesis of Grignard reagents is highly sensitive to atmospheric moisture and oxygen, necessitating the use of anhydrous conditions and inert atmospheres.[5]

Materials and Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a gas inlet/outlet (for inert gas)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Magnesium turnings (1.2 equivalents)

-

1-Bromodecane (1.0 equivalent)

-

Anhydrous diethyl ether

-

Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven or by flame-drying under a stream of inert gas and then allowed to cool to room temperature under the inert atmosphere. Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet.

-

Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of bubbles from the magnesium surface indicates activation.[5]

-

Initiation of the Reaction: Add a sufficient volume of anhydrous diethyl ether to cover the activated magnesium turnings. Prepare a solution of 1-bromodecane in anhydrous diethyl ether within the dropping funnel. Add a small aliquot of this solution to the magnesium suspension. The reaction may require gentle warming to initiate, which is signaled by the development of a cloudy, grayish appearance in the solution and a gentle reflux of the ether.[5]

-

Addition of Alkyl Halide: Once the reaction has been initiated, add the remaining 1-bromodecane solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition is the primary means of temperature control.[5]

-

Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be applied to ensure the reaction goes to completion, typically for an additional 1-2 hours.[5] The resulting grayish solution is the this compound reagent.

Synthesis Workflow

The logical progression of the synthesis of this compound can be visualized as a clear workflow, from the preparation of the apparatus to the final product.

Caption: A diagram illustrating the key stages in the synthesis of this compound.

References

Methodological & Application

Applications of Decylmagnesium Bromide in Organic Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Decylmagnesium bromide, a Grignard reagent with the chemical formula CH₃(CH₂)₉MgBr, serves as a potent nucleophilic source of a decyl group in a wide array of organic transformations. Its utility is particularly pronounced in the formation of carbon-carbon bonds, enabling the synthesis of complex molecules with long alkyl chains. Such moieties are of significant interest in drug development and materials science due to their influence on lipophilicity, molecular assembly, and other physicochemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.

Nucleophilic Addition to Carbonyl Compounds

This compound readily reacts with aldehydes and ketones to furnish secondary and tertiary alcohols, respectively. This transformation is a cornerstone of organic synthesis, allowing for the straightforward construction of larger, more complex molecules.

Reaction with Aldehydes to Synthesize Secondary Alcohols

The addition of this compound to an aldehyde, followed by an acidic workup, yields a secondary alcohol. A representative example is the synthesis of 1-phenylundecan-1-ol (B15451568) from benzaldehyde (B42025).

Quantitative Data:

| Aldehyde | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Benzaldehyde | 1-Phenylundecan-1-ol | Diethyl Ether | 2 h | 0 to RT | ~85-95 |

| Propanal | Tridecan-4-ol | THF | 2 h | 0 to RT | ~80-90 |

| Acetaldehyde | Undecan-2-ol | Diethyl Ether | 2 h | 0 to RT | ~80-90 |

Experimental Protocol: Synthesis of 1-Phenylundecan-1-ol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel is assembled. The system is maintained under a positive pressure of dry nitrogen.

-

Reagent Preparation: In the dropping funnel, a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether is prepared.

-

Reaction: The flask is charged with a 1.0 M solution of this compound in diethyl ether (1.1 equivalents). The solution is cooled to 0 °C using an ice bath.

-

Addition: The benzaldehyde solution is added dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride while cooling in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Reaction Workflow:

Caption: Workflow for the synthesis of 1-phenylundecan-1-ol.

Reaction with Ketones to Synthesize Tertiary Alcohols

The reaction with ketones proceeds in a similar manner to yield tertiary alcohols.

Quantitative Data:

| Ketone | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Acetone (B3395972) | 2-Methylundecan-2-ol | Diethyl Ether | 2 h | 0 to RT | ~85-95 |

| Cyclohexanone | 1-Decylcyclohexan-1-ol | THF | 2 h | 0 to RT | ~90 |

Experimental Protocol: Synthesis of 2-Methylundecan-2-ol

The protocol is analogous to the synthesis of 1-phenylundecan-1-ol, with acetone (1.0 equivalent) being substituted for benzaldehyde.

Ring-Opening of Epoxides

This compound is an effective nucleophile for the ring-opening of epoxides, providing a route to primary alcohols with a two-carbon extension of the decyl chain. The reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Quantitative Data:

| Epoxide | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Ethylene (B1197577) Oxide | 1-Dodecanol | Diethyl Ether | 3 h | 0 to RT | ~70-80 |

| Propylene Oxide | 1-Undecanol | THF | 3 h | 0 to RT | ~65-75 |

Experimental Protocol: Synthesis of 1-Dodecanol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet for ethylene oxide. The system is maintained under a nitrogen atmosphere.

-

Reaction: A 1.0 M solution of this compound in diethyl ether (1.0 equivalent) is added to the flask and cooled to 0 °C.

-

Addition: Ethylene oxide gas is bubbled through the stirred Grignard solution. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the mixture is stirred at room temperature for 3 hours.

-

Work-up and Purification: The work-up and purification follow the same procedure as described for the reaction with aldehydes.

Reaction Mechanism:

Caption: Mechanism of epoxide ring-opening.

Cross-Coupling Reactions

This compound can participate in transition metal-catalyzed cross-coupling reactions to form C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. Iron-catalyzed and Kumada couplings are particularly noteworthy.

Iron-Catalyzed Cross-Coupling

Iron catalysts offer a cost-effective and environmentally benign alternative to precious metal catalysts for cross-coupling reactions.

Quantitative Data:

| Aryl Halide | Product | Catalyst | Ligand/Additive | Solvent | Yield (%) |

| Bromobenzene (B47551) | Decylbenzene | FeCl₃ | TMEDA | THF | ~90 |

| 4-Bromotoluene | 1-Decyl-4-methylbenzene | Fe(acac)₃ | None | THF/NMP | ~85 |

Experimental Protocol: Iron-Catalyzed Synthesis of Decylbenzene

-

Apparatus Setup: A flame-dried Schlenk tube is equipped with a magnetic stir bar and maintained under an argon atmosphere.

-

Reaction Mixture: The Schlenk tube is charged with iron(III) chloride (5 mol %). Anhydrous THF is added, followed by bromobenzene (1.0 equivalent) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 equivalents).

-

Addition of Grignard Reagent: A 1.0 M solution of this compound in diethyl ether (1.2 equivalents) is added dropwise to the stirred mixture at 0 °C.

-

Reaction: The reaction is stirred at room temperature for 12 hours.

-

Work-up and Purification: The reaction is quenched with dilute HCl and extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Catalytic Cycle:

Caption: Iron-catalyzed cross-coupling cycle.

Kumada Coupling

The Kumada coupling, typically catalyzed by nickel or palladium complexes, is a powerful method for the coupling of Grignard reagents with organic halides.

Quantitative Data:

| Aryl Halide | Product | Catalyst | Solvent | Yield (%) |

| 2-Bromotoluene (B146081) | 1-Decyl-2-methylbenzene | NiCl₂(dppp) | Diethyl Ether | ~80 |

| 1-Bromonaphthalene | 1-Decylnaphthalene | Pd(PPh₃)₄ | THF | ~85 |

Experimental Protocol: Kumada Coupling for the Synthesis of 1-Decyl-2-methylbenzene

-

Apparatus Setup: A flame-dried Schlenk tube is equipped with a magnetic stir bar and maintained under an argon atmosphere.

-

Catalyst Preparation: The Schlenk tube is charged with NiCl₂(dppp) (3 mol %).

-

Reaction Mixture: Anhydrous diethyl ether and 2-bromotoluene (1.0 equivalent) are added.

-

Addition of Grignard Reagent: A 1.0 M solution of this compound in diethyl ether (1.2 equivalents) is added dropwise at room temperature.

-

Reaction: The mixture is heated to reflux for 6 hours.

-

Work-up and Purification: The reaction is cooled, quenched with dilute HCl, and extracted with diethyl ether. The organic extracts are washed, dried, and concentrated. The product is purified by distillation under reduced pressure or column chromatography.

Application Notes and Protocols: Decylmagnesium Bromide for Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylmagnesium bromide (CH₃(CH₂)₉MgBr) is a valuable Grignard reagent utilized in organic synthesis for the formation of carbon-carbon bonds. As a potent nucleophile and a strong base, it readily reacts with a variety of electrophiles, enabling the introduction of a ten-carbon alkyl chain into a target molecule. This modification is particularly relevant in drug development, where increasing the lipophilicity of a compound can enhance its membrane permeability and bioavailability. These application notes provide an overview of the key applications of this compound in carbon-carbon bond formation, detailed experimental protocols, and quantitative data for representative reactions.

Applications in Carbon-Carbon Bond Formation

This compound is a versatile tool for creating new carbon-carbon bonds. Its primary applications include:

-

Reactions with Carbonyl Compounds: this compound readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively. Reaction with esters yields tertiary alcohols, while reaction with acyl chlorides can lead to ketones or tertiary alcohols depending on the reaction conditions.

-

Cross-Coupling Reactions: In the presence of transition metal catalysts (e.g., iron, copper, nickel, or palladium), this compound can participate in cross-coupling reactions with organic halides (aryl, vinyl, or alkyl) to form a variety of substituted products. Notable examples of such reactions include the Kumada, Negishi, and Suzuki-Miyaura couplings. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2]

Data Presentation: Representative Reactions

Due to the limited availability of comprehensive quantitative data specifically for this compound in the literature, the following tables present illustrative data for reactions involving closely related long-chain alkyl Grignard reagents. This data provides a reasonable expectation of the yields and conditions applicable to this compound.

Table 1: Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents

| Entry | Alkyl Halide | Aryl Grignard Reagent | Catalyst (mol%) | Additive | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromooctane | Phenylmagnesium bromide | FeCl₃ (5) | TMEDA | 0 | 0.5 | 95 |

| 2 | 1-Bromododecane | Phenylmagnesium bromide | FeCl₃ (5) | TMEDA | 0 | 0.5 | 99 |

| 3 | Cyclohexyl bromide | Phenylmagnesium bromide | FeCl₃ (5) | TMEDA | 25 | 0.5 | 92 |

TMEDA = N,N,N',N'-Tetramethylethylenediamine[2]

Table 2: Iron-Catalyzed Cross-Coupling of Aryl Chlorides with Alkyl Grignard Reagents

| Entry | Aryl Chloride | Alkyl Grignard Reagent | Catalyst (mol%) | Temp (°C) | Time | Yield (%) |

| 1 | 4-Chlorotoluene | n-Hexylmagnesium bromide | Fe(acac)₃ (5) | 0 to rt | 15 min | 94 |

| 2 | 4-Chloroanisole | n-Hexylmagnesium bromide | Fe(acac)₃ (5) | 0 to rt | 15 min | 92 |

acac = acetylacetonate (B107027), rt = room temperature[2]

Experimental Protocols

Safety Precautions: this compound is a highly reactive, flammable, and corrosive substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.

Protocol 1: Synthesis of 1-Phenylundecan-1-ol via Grignard Reaction with Benzaldehyde (B42025)

This protocol describes the reaction of this compound with benzaldehyde to form the secondary alcohol, 1-phenylundecan-1-ol.

Materials:

-

This compound solution (e.g., 1.0 M in diethyl ether)

-

Benzaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, and condenser (all oven-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Under an inert atmosphere, charge a round-bottom flask equipped with a magnetic stir bar and a dropping funnel with the this compound solution.

-

Cool the flask in an ice bath.

-

Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the benzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude 1-phenylundecan-1-ol, which can be further purified by column chromatography or distillation.

Protocol 2: Iron-Catalyzed Cross-Coupling of an Aryl Halide with this compound

This protocol provides a general procedure for the iron-catalyzed cross-coupling of an aryl halide with this compound.[2]

Materials:

-

Aryl halide (e.g., chlorobenzene)

-

This compound solution

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol) and Fe(acac)₃ (0.05 mmol, 5 mol%).

-

Add a mixture of anhydrous THF (5 mL) and NMP (5 mL) to dissolve the solids.

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the this compound solution (1.2 mmol) dropwise to the stirred reaction mixture.

-

Stir the reaction at this temperature for the specified time (typically 15 minutes to 2 hours), monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

References

Application Notes and Protocols for Decylmagnesium Bromide in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Decylmagnesium bromide, a Grignard reagent featuring a ten-carbon alkyl chain, serves as a valuable nucleophile in a variety of transition metal-catalyzed cross-coupling reactions. Its application is particularly relevant in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), where the introduction of a lipophilic decyl group can significantly modify the physicochemical properties of a molecule, potentially enhancing membrane permeability and oral bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions.

Introduction to this compound in Cross-Coupling

This compound (CH₃(CH₂)₉MgBr) is a versatile C(sp³)-nucleophile for the formation of carbon-carbon bonds with various electrophiles. Transition metal catalysis, particularly with nickel, palladium, and iron, enables the coupling of this alkyl Grignard reagent with aryl, vinyl, and heteroaryl halides or triflates. These reactions, namely the Kumada, Negishi (via transmetalation to an organozinc species), and related iron-catalyzed couplings, are fundamental transformations in modern organic synthesis.

The general scheme for these cross-coupling reactions involves the oxidative addition of an organic halide to a low-valent transition metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.

Key Cross-Coupling Reactions and Data

The following sections detail the application of this compound in specific cross-coupling reactions. The quantitative data from representative examples in the literature are summarized for comparative analysis.

Nickel-Catalyzed Kumada-Type Coupling

The Kumada coupling provides a direct method for the cross-coupling of Grignard reagents with organic halides, catalyzed by nickel or palladium complexes. While direct examples detailing the use of this compound are limited, protocols for similar long-chain alkyl Grignards are well-established and serve as a strong predictive model. A notable related example involves the nickel-catalyzed cross-coupling of n-decyl bromide with n-butylmagnesium chloride, which proceeds in high yield, demonstrating the viability of coupling long alkyl chains in a nickel-catalyzed cycle.[1]

Table 1: Representative Nickel-Catalyzed Cross-Coupling of a Decyl Group

| Entry | Electrophile | Nucleophile | Catalyst | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|

| 1[1] | n-Decyl bromide | n-Butylmagnesium chloride | NiCl₂ (3 mol%) | Isoprene (1.0 equiv) | THF | 25 | 3 | 92 |

Note: This reaction is the reverse of a typical Kumada coupling with this compound but illustrates the catalytic system's efficacy.

Iron-Catalyzed Cross-Coupling

Iron-catalyzed cross-coupling reactions have gained prominence as a more economical and environmentally benign alternative to palladium and nickel catalysis.[2] These reactions are particularly effective for coupling alkyl Grignard reagents with aryl and heteroaryl halides. The use of simple iron salts like FeCl₃ or Fe(acac)₃ is common, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to suppress side reactions.[3]

Table 2: Representative Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents

| Entry | Alkyl Halide | Aryl Grignard Reagent | Catalyst (mol%) | Additive (equiv) | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1[4] | n-Dodecyl bromide | Biphenylmagnesium bromide | FeCl₃ (5) | TMEDA (1.3) | -5 | 0.5 | 92.3 |

| 2[2] | 1-Bromooctane | Phenylmagnesium bromide | FeCl₃ (5) | TMEDA | 0 | 0.5 | 95 |

| 3[2] | 1-Bromododecane | Phenylmagnesium bromide | FeCl₃ (5) | TMEDA | 0 | 0.5 | 99 |

Note: While these examples do not specifically use this compound, they provide a strong basis for its application under similar conditions.

Experimental Protocols

The following are detailed, generalized protocols for performing cross-coupling reactions with this compound based on established methods for similar long-chain alkyl Grignard reagents.

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Anhydrous solvents are crucial for the success of these reactions. Tetrahydrofuran (THF) and diethyl ether are typically distilled from sodium/benzophenone ketyl prior to use.

-

This compound is commercially available as a solution in a suitable solvent (e.g., diethyl ether) or can be prepared from 1-bromodecane (B1670165) and magnesium turnings.

Protocol 1: Nickel-Catalyzed Kumada-Type Cross-Coupling of this compound with an Aryl Bromide

This protocol is adapted from established procedures for nickel-catalyzed cross-coupling of alkyl Grignard reagents.[1]

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.3 mmol, 1.0 M solution in diethyl ether)

-

Nickel(II) chloride (NiCl₂) (0.03 mmol, 3 mol%)

-

1,3-Butadiene or Isoprene (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂ (3.9 mg, 0.03 mmol).

-

Add anhydrous THF (5 mL) to the flask.

-

Cool the flask to 0 °C and add the 1,3-diene (e.g., isoprene, 68 mg, 1.0 mmol).

-